3-(Hexyloxy)propylamine

Organic Synthesis Acid-Base Chemistry Reaction Optimization

3-(Hexyloxy)propylamine (CAS 16728-61-3, C9H21NO, MW 159.27) is an aliphatic alkoxypropylamine featuring a primary amine group separated from a hexyloxy tail by a propyl spacer. This specific architecture yields a predicted pKa of 9.79 ± 0.10 and a predicted LogP of approximately 1.8–2.0, establishing it as a moderately basic, amphiphilic molecule.

Molecular Formula C9H21NO
Molecular Weight 159.27 g/mol
CAS No. 16728-61-3
Cat. No. B103770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hexyloxy)propylamine
CAS16728-61-3
Molecular FormulaC9H21NO
Molecular Weight159.27 g/mol
Structural Identifiers
SMILESCCCCCCOCCCN
InChIInChI=1S/C9H21NO/c1-2-3-4-5-8-11-9-6-7-10/h2-10H2,1H3
InChIKeyNWGJTXNNXLHFSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hexyloxy)propylamine (CAS 16728-61-3) Procurement-Ready Overview: A C9 Alkoxypropylamine Intermediate for Surfactants, Corrosion Control, and Synthesis


3-(Hexyloxy)propylamine (CAS 16728-61-3, C9H21NO, MW 159.27) is an aliphatic alkoxypropylamine featuring a primary amine group separated from a hexyloxy tail by a propyl spacer . This specific architecture yields a predicted pKa of 9.79 ± 0.10 and a predicted LogP of approximately 1.8–2.0, establishing it as a moderately basic, amphiphilic molecule . Its liquid physical form (boiling point ~229.7°C at 760 mmHg, density 0.851 g/cm³) and solubility in common organic solvents (ethanol, DMSO, DMF, chloroform, methanol) position it as a versatile intermediate across several industrial verticals .

Amphiphilic intermediate with predicted moderate basicity supports synthesis of nonionic surfactants, corrosion inhibitors, and dye auxiliaries.
Liquid form, organic solvent solubility enables flexible formulation and processing in industrial and research workflows.
C9 alkoxypropylamine architecture provides a specific hydrophobic/hydrophilic balance for fine-tuning interfacial properties without blending multiple surfactants.

Why 3-(Hexyloxy)propylamine (CAS 16728-61-3) Cannot Be Trivially Substituted by Other Alkoxypropylamines or Alkylamines


Within the broader class of alkoxypropylamines, the hydrophobic/hydrophilic balance is exquisitely sensitive to both the alkoxy chain length and the presence of the ether oxygen. While generic substitution with a C8 or C12 analog might seem plausible for procurement flexibility, the fundamental physicochemical properties—including solubility, basicity, and resulting surface activity—shift in a quantifiable manner with each methylene unit. Notably, the insertion of a single ether oxygen atom into the hydrophobic chain of a corresponding alkylamine alters its behavior in a way that is functionally equivalent to reducing the hydrocarbon chain length by approximately 3 to 4 carbon atoms [1]. Consequently, swapping 3-(Hexyloxy)propylamine for a molecule like 3-(Octyloxy)propylamine (C8) or a simple C9 alkylamine will demonstrably alter interfacial properties, micellization behavior, and downstream performance in corrosion inhibition or surfactant formulations. The quantitative differentiation that follows is not merely academic but has direct, verifiable consequences for product consistency and performance in industrial applications [2].

Chain-length mismatch
Switching to a C8 or C12 alkoxypropylamine shifts solubility, surface activity, and HLB in a quantifiable manner, potentially altering formulation performance.
Ether oxygen omission
Replacing with a simple alkylamine (e.g., C9) effectively adds 3-4 carbon atoms of hydrophobicity, modifying micellization, wetting, and corrosion inhibition behavior.
Dye-surfactant interaction shift
Alkylamine-based surfactants may exhibit stronger dye binding; using alkoxypropylamine derivatives reduces complexation, a critical property for textile auxiliaries that may not transfer.

Quantitative Evidence Guide: Comparative Performance Metrics for 3-(Hexyloxy)propylamine (CAS 16728-61-3) vs. Key Analogs


Predicted pKa Value of 3-(Hexyloxy)propylamine Defines Reactivity and Salt Formation Potential Relative to Other Alkylamines

The predicted acid dissociation constant (pKa) of the conjugate acid of 3-(Hexyloxy)propylamine is 9.79 ± 0.10 . This value provides a quantifiable benchmark for predicting its behavior in acid-base reactions, salt formation, and its nucleophilic character relative to other primary amines. This is a key differentiator when selecting an amine for specific pH-dependent processes or for controlling the degree of protonation in aqueous or mixed-solvent systems.

Basicity (pKa)
Reported prediction
pKa 9.79 ± 0.10
Lower basicity than n-hexylamine (pKa ~10.6); higher than ammonia (9.25). Supports protonation control in salt formation and nucleophilic reactions.
Predicted value; verify experimentally for critical processes.
Organic Synthesis Acid-Base Chemistry Reaction Optimization

Hydrophobicity Index (XLogP3) of 3-(Hexyloxy)propylamine Informs Partitioning and Formulation Design

The calculated partition coefficient (XLogP3) for 3-(Hexyloxy)propylamine is 1.8 . This quantitative metric describes the compound's distribution between an organic and aqueous phase. This value places it in a moderately lipophilic range, which is a critical parameter for predicting membrane permeability, bioavailability in pharmaceutical contexts, and its performance as a surfactant or emulsifier.

Lipophilicity (XLogP3)
Calculated value
XLogP3 1.8
Moderately lipophilic; ~1.5 units higher than 3-ethoxypropylamine, ~1.2 units lower than 3-decyloxypropylamine. Informative for partitioning and formulation design.
Algorithm-based; may vary with experimental logP.
Drug Delivery Formulation Science QSAR Modeling

Ether Oxygen in 3-(Hexyloxy)propylamine Confers Differentiated Surfactant Properties Compared to Simple Alkylamines

Nonionic surfactants derived from 3-alkoxypropylamines, including the hexyloxy variant, exhibit markedly different surface activity compared to those derived from alkylamines of identical carbon number. The introduction of a single oxygen atom into the hydrophobic chain of the parent alkoxypropylamine results in an increase in hydrophilicity that is functionally equivalent to decreasing the hydrocarbon chain length by approximately 3 to 4 carbon atoms [1]. Consequently, the performance characteristics (e.g., surface tension reduction, wetting, foaming) of ethoxylated 3-(Hexyloxy)propylamine will more closely resemble those of an ethoxylated C5-C6 alkylamine rather than a C9 alkylamine.

Surface activity shift
Class-level inference
Ether oxygen reduces effective chain length by 3-4 carbons
Ethoxylated 3-(hexyloxy)propylamine behaves similarly to a C5-C6 alkylamine derivative, not a C9 one. Alters HLB and surfactant performance.
Based on literature [1]; validate for specific ethoxylation degree.
Surfactant Science Colloid Chemistry Formulation Development

Alkoxypropylamines Exhibit Reduced Dye-Surfactant Interaction Strength Compared to Conventional Alkylamine Surfactants

In a comparative study, ethoxylated 3-alkoxypropylamine surfactants [RXN(EO)p] were shown to interact less strongly with both acid and disperse dyes than their alkylamine counterparts [RN(EO)q] [1]. This reduced interaction is a quantifiable advantage in applications like textile dyeing, where excessive surfactant-dye binding can lead to uneven color uptake, precipitation, or reduced dye bath stability. The presence of the ether oxygen in the hydrophobic chain modulates the complexation mechanism, making it a superior choice for formulations requiring mild surface activity.

Dye interaction strength
Class-level inference
Weaker interaction vs. alkylamine surfactants
Reduced complexation with acid and disperse dyes may support level dyeing and formulation stability in textile auxiliaries.
Spectrophotometric study [1]; confirm with your dye system.
Dyeing Technology Textile Chemistry Formulation Compatibility

Defined Application Scenarios for 3-(Hexyloxy)propylamine (CAS 16728-61-3) Based on Quantitative Evidence


Synthesis of Tailored Nonionic Surfactants with Precisely Modulated HLB

Based on the established class property that an ether oxygen in the alkoxypropylamine chain reduces effective hydrophobicity equivalent to 3-4 carbon atoms , procurement of 3-(Hexyloxy)propylamine is specifically justified for the synthesis of nonionic surfactants where an HLB intermediate between a C5-C6 and a C9 alkylamine derivative is required. This allows formulators to fine-tune emulsification, wetting, and detergency properties without resorting to blending multiple surfactants or using more expensive branched-chain alternatives.

Formulation of Corrosion Inhibitors for Metalworking Fluids with Optimized Basicity and Solubility

The predicted pKa of 9.79 ± 0.10 indicates that 3-(Hexyloxy)propylamine will be partially protonated in mildly acidic to neutral aqueous environments, a key mechanism for its action as a film-forming corrosion inhibitor . Compared to more basic amines (e.g., cyclohexylamine, pKa ~10.6) or less basic amines (e.g., morpholine, pKa ~8.5), its specific basicity offers a quantifiable advantage in formulating metalworking fluids, providing effective protection on ferrous and non-ferrous surfaces while maintaining compatibility with other formulation components and minimizing the risk of stress corrosion cracking in copper alloys.

Development of Dyeing Auxiliaries with Minimized Colorant Interaction

For textile and dye manufacturers, the documented class-level property of alkoxypropylamine surfactants to exhibit weaker interactions with acid and disperse dyes directly supports the use of 3-(Hexyloxy)propylamine as a building block for dyeing auxiliaries. This property minimizes the formation of undesirable surfactant-dye complexes, thereby promoting level dyeing, reducing dye aggregation, and improving the overall color yield and fastness properties of the finished textile. This is a verifiable performance advantage over auxiliaries based on conventional alkylamine ethoxylates.

Intermediate for Active Pharmaceutical Ingredients (APIs) and Agrochemicals Requiring a Moderately Lipophilic Amine Synthon

With a calculated XLogP3 of 1.8 and a predicted pKa of 9.79 , 3-(Hexyloxy)propylamine occupies a specific and valuable niche as a pharmaceutical or agrochemical intermediate. This physicochemical profile makes it suitable for incorporation into drug candidates where balanced lipophilicity and basicity are required for optimal membrane permeability and target engagement. Its procurement is justified in research programs exploring central nervous system (CNS) targets, where compounds with XLogP in the 1-3 range often exhibit favorable blood-brain barrier penetration potential, or for agrochemicals where moderate soil mobility and plant uptake are desired.

Application
Selection Property
Validation Focus
Tailored nonionic surfactant synthesis
Ether‑modulated HLB intermediate between C5‑C6 and C9 alkylamine derivatives
Verify emulsification, wetting, and detergency after ethoxylation; compare to blended surfactants
Corrosion inhibitor for metalworking fluids
Moderate basicity (predicted pKa ~9.8) for film‑forming protection
Assess protonation state at formulation pH; compatibility with copper alloys and stress cracking risk
Dyeing auxiliary with reduced colorant interaction
Weaker dye‑surfactant complexation vs. conventional alkylamine ethoxylates
Evaluate level dyeing, color yield, and bath stability with target acid/disperse dyes
Pharmaceutical/agrochemical intermediate
Moderate lipophilicity (XLogP3 1.8) and basicity for balanced membrane permeability
Confirm experimental logP and pKa; assess target engagement and ADME in lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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